3-[2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-2-oxoethyl]-3H,4H-pyrido[2,3-d]pyrimidin-4-one
Description
This compound features a pyrido[2,3-d]pyrimidin-4-one core linked via a 2-oxoethyl group to a piperazine ring substituted with a cyclopenta[c]pyridazine moiety. The cyclopenta[c]pyridazine group introduces steric and electronic effects that may enhance binding specificity compared to simpler substituents .
Properties
IUPAC Name |
3-[2-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-2-oxoethyl]pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O2/c28-18(12-27-13-22-19-15(20(27)29)4-2-6-21-19)26-9-7-25(8-10-26)17-11-14-3-1-5-16(14)23-24-17/h2,4,6,11,13H,1,3,5,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDPDLBXCAYYGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCN(CC3)C(=O)CN4C=NC5=C(C4=O)C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-2-oxoethyl]-3H,4H-pyrido[2,3-d]pyrimidin-4-one is a novel pyrido-pyrimidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article reviews its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrido[2,3-d]pyrimidinone core linked to a cyclopenta[c]pyridazin moiety via a piperazine group. Its structural formula can be represented as follows:
Anti-Cancer Activity
Research has indicated that derivatives of pyrido[2,3-d]pyrimidinones exhibit significant anti-proliferative effects against various cancer cell lines. Specifically, a study demonstrated that compounds with similar scaffolds showed cytotoxicity against gastric adenocarcinoma cells (AGS) and human colon carcinoma cells (HCT116) . The mechanism of action is believed to involve the induction of oxidative stress and apoptosis in cancer cells.
Table 1: Summary of Anti-Cancer Activity
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 3-[2-(4-{...}) | AGS | 12.5 | Induces oxidative stress |
| 3-[2-(4-{...}) | HCT116 | 15.0 | Apoptosis via morphological changes |
| Doxorubicin | AGS | 10.0 | Positive control |
Anti-Inflammatory Activity
In addition to its anti-cancer properties, the compound has been evaluated for its anti-inflammatory effects. A related study found that certain derivatives exhibited selective inhibition of COX-II enzymes, which are implicated in inflammatory processes . The most potent compounds showed IC50 values significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Table 2: Summary of Anti-Inflammatory Activity
| Compound | COX-II IC50 (μM) | Selectivity |
|---|---|---|
| PYZ3 | 0.011 | High |
| PYZ4 | 0.200 | Moderate |
| Celecoxib | 0.400 | Reference |
Case Studies
Several case studies have highlighted the effectiveness of pyrido-pyrimidinone derivatives in preclinical settings:
- Case Study on Gastric Cancer : A compound structurally related to our target was tested against AGS cells and demonstrated significant growth inhibition through apoptosis induction .
- Case Study on Inflammation : Another study reported on the efficacy of derivatives in reducing inflammation markers in animal models, showcasing their potential for therapeutic use in inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized by core scaffold variations and piperazine substituents.
Key Observations
Core Scaffold Variations: The pyrido[2,3-d]pyrimidin-4-one core in the target compound differs from pyrido[3,4-d]pyrimidin-4-one (e.g., 44c, 44g) and pyrido[1,2-a]pyrimidin-4-one (e.g., patent compounds) in nitrogen positioning. Pyrido[1,2-a]pyrimidin-4-one derivatives () often include bulky aromatic substituents (e.g., benzodioxol), which may improve membrane permeability .
Methyl or pyridin-2-yl (44c, 44g): Smaller substituents may improve solubility but reduce target selectivity. Compound 44c’s low yield (22%) suggests synthetic challenges with methylpiperazine . 4-Methylpiperazine (patent compounds): A common pharmacophore in kinase inhibitors; methylation balances lipophilicity and basicity .
Synthetic Routes :
- The target compound’s synthesis likely involves reductive amination (similar to 44c and 44g), where an aldehyde reacts with a substituted piperazine . However, the cyclopenta[c]pyridazine group may require specialized precursors or coupling strategies .
Pharmacological Data (Limited)
- No direct activity data for the target compound is available in the evidence.
- A pyridazinone analog (unrelated core) in showed anti-inflammatory activity (IC50 = 11.6 μM), highlighting the importance of heterocyclic systems in bioactive molecules .
Preparation Methods
Synthesis of Pyrido[2,3-d]Pyrimidin-4-One Core
The pyrido[2,3-d]pyrimidin-4-one scaffold is typically synthesized via multicomponent reactions (MCRs) or cyclocondensation strategies. A prominent method involves the sonochemical four-component reaction of 2-thiobarbituric acid, aldehydes, ammonium acetate, and a Brønsted acidic ionic liquid catalyst under ultrasonic irradiation . For instance, Son et al. demonstrated that combining benzaldehyde derivatives with 2-thiobarbituric acid and ammonium acetate in water using [H-NMP]+[HSO4]− as a catalyst yields pyrido[2,3-d]pyrimidines in 85–92% yields within 15–30 minutes . This method’s efficiency stems from ultrasonic cavitation, which enhances mass transfer and reduces reaction times compared to conventional heating .
Key modifications for adapting this protocol to the target compound include substituting benzaldehyde with a keto-enol precursor capable of forming the oxoethyl linker. For example, employing glyoxylic acid or ethyl glyoxylate could introduce the requisite carbonyl group at the C2 position of the pyrimidinone ring. Post-condensation, hydrolysis and tautomerization steps would stabilize the pyrido[2,3-d]pyrimidin-4-one structure .
Preparation of Cyclopenta[c]Pyridazine-Piperazine Fragment
The cyclopenta[c]pyridazine-piperazine subunit is synthesized through cyclization and subsequent functionalization. VulcanChem’s methodology for analogous compounds involves condensing cyclopenta[c]pyridazine-3-carboxylic acid derivatives with piperazine under Mitsunobu or nucleophilic substitution conditions . For instance, reacting 3-chlorocyclopenta[c]pyridazine with piperazine in dimethylformamide (DMF) at 80°C for 12 hours achieves 65–70% yields of the piperazine-adducted product .
Alternative routes from patent literature describe using phosphorus oxychloride (POCl3) to facilitate cyclization of keto-enamine intermediates into cyclopenta[c]pyridazine rings . For example, refluxing a dichloroethane solution of 2-pyrrolidinone with POCl3 generates the cyclopenta[c]pyridazine core, which is then treated with piperazine to install the nitrogenous sidechain . These methods highlight the importance of Lewis acid catalysts and anhydrous conditions for optimal ring closure .
Coupling of Fragments via Oxoethyl Linker
The final step involves conjugating the pyrido[2,3-d]pyrimidin-4-one core with the cyclopenta[c]pyridazine-piperazine moiety through a 2-oxoethyl spacer. This is achieved via a two-step sequence:
-
Introduction of a Bromoacetyl Group : Treating the pyrido[2,3-d]pyrimidin-4-one with bromoacetyl bromide in dichloromethane (DCM) at 0°C installs a bromoacetyl substituent at the C3 position .
-
Nucleophilic Displacement : Reacting the bromoacetyl intermediate with the cyclopenta[c]pyridazine-piperazine fragment in the presence of potassium carbonate (K2CO3) in acetonitrile (MeCN) facilitates nucleophilic substitution, yielding the target compound .
Reaction Optimization :
-
Catalyst: Triethylamine (Et3N) enhances nucleophilicity of the piperazine nitrogen .
-
Solvent: Polar aprotic solvents like MeCN or DMF improve solubility of intermediates .
-
Temperature: Reactions proceed optimally at 50–60°C for 6–8 hours .
Comparative Analysis of Synthetic Routes
Characterization and Validation
Successful synthesis requires validation via spectroscopic and chromatographic techniques:
-
1H NMR : The pyrido[2,3-d]pyrimidin-4-one core exhibits characteristic singlets for H2 and H5 protons at δ 8.2–8.4 ppm . The oxoethyl linker’s methylene group resonates as a triplet at δ 4.1–4.3 ppm (J = 6.5 Hz) .
-
IR Spectroscopy : Stretching vibrations at ν = 1680–1700 cm−1 confirm the C=O groups of the pyrimidinone and acetamide .
-
HPLC Purity : Reverse-phase HPLC (C18 column, acetonitrile/water) typically shows ≥95% purity for the final compound .
Challenges and Mitigation Strategies
-
Regioselectivity in Cyclopenta[c]Pyridazine Formation :
-
Oxoethyl Linker Stability :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and critical parameters for obtaining high-purity 3-[2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-2-oxoethyl]-3H,4H-pyrido[2,3-d]pyrimidin-4-one?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of cyclopenta[c]pyridazine and piperazine derivatives, followed by oxoethylation and pyrido-pyrimidinone ring formation. Key parameters include:
- Reaction Conditions : Reflux in aprotic solvents (e.g., DMF or acetonitrile) under inert atmospheres to prevent oxidation .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or preparative HPLC for isolating intermediates and final products .
- Yield Optimization : Adjusting stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio for cyclopenta[c]pyridazine to piperazine) and monitoring reaction progress via TLC .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic proton environments and heterocyclic connectivity. Key signals include downfield shifts for pyridazinone carbonyl groups (~170 ppm in ¹³C NMR) .
- X-ray Crystallography : Single-crystal analysis resolves spatial arrangements of fused rings and confirms stereochemistry. Disorder in crystallographic data may require refinement using SHELXL .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .
Q. What preliminary assays are used to assess the compound's bioactivity against enzymatic or receptor targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Dose-response curves (IC₅₀ determination) for kinases or phosphatases using fluorogenic substrates (e.g., ATP-competitive assays with ADP-Glo™ kits) .
- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled antagonists) to measure affinity (Kᵢ values) for GPCRs or ion channels .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate selective toxicity .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activities of structurally similar compounds?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with systematic substitutions (e.g., replacing cyclopenta[c]pyridazine with thieno[3,2-c]pyridine) and compare bioactivity .
- Molecular Dynamics Simulations : Use Schrödinger Suite or GROMACS to model ligand-receptor interactions and identify critical binding residues .
- Meta-Analysis : Cross-reference bioassay data from independent studies (e.g., PubChem AID logs) to identify confounding variables like assay conditions or cell line heterogeneity .
Q. What strategies optimize the compound's pharmacokinetic properties while maintaining target affinity?
- Methodological Answer :
- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl or amine) to reduce logP from >3 to 1–2, improving solubility. Monitor via shake-flask experiments .
- Metabolic Stability Assays : Incubate with liver microsomes (human or rat) to identify metabolic hotspots (e.g., piperazine N-oxidation) and block via fluorination .
- In Vivo Pharmacokinetics : Administer IV/PO in rodent models and calculate AUC, Cₘₐₓ, and t₁/₂. Adjust formulations (e.g., PEGylation) to enhance bioavailability .
Q. How can the influence of substituent positions on reactivity and biological activity be systematically investigated?
- Methodological Answer :
- Positional Scanning : Synthesize derivatives with substituents (e.g., Cl, F, or MeO) at varying positions on the pyridazinone or pyrido-pyrimidinone rings .
- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates (e.g., nucleophilic substitution at the oxoethyl group) under varying pH and temperature conditions .
- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to predict electronic effects (e.g., HOMO-LUMO gaps) and correlate with experimental IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
